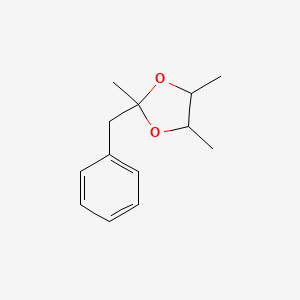

2-Benzyl-2,4,5-trimethyl-1,3-dioxolane

Description

Historical Context and Evolution of 1,3-Dioxolane (B20135) Chemistry

The chemistry of 1,3-dioxolanes has evolved significantly since its early beginnings. Initially, their primary application was as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols. nih.govwikipedia.org The formation of the 1,3-dioxolane ring is a reversible acid-catalyzed reaction between a carbonyl compound and a 1,2-diol, typically ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org This protective strategy is fundamental in multi-step organic synthesis, allowing for the selective transformation of other functional groups within a molecule while the carbonyl group remains inert. wikipedia.org

Over the years, the synthesis of 1,3-dioxolanes has seen numerous advancements. While the classical method involves the condensation of a carbonyl compound with a diol in the presence of an acid catalyst like p-toluenesulfonic acid, newer and milder methods have been developed. organic-chemistry.orgchemicalbook.com These include the use of various Lewis acids and solid acid catalysts, which offer improved yields and selectivity. researchgate.net Furthermore, the scope of 1,3-dioxolane chemistry has expanded beyond mere protection, with the development of asymmetric synthesis methods to create chiral 1,3-dioxolanes, which are valuable building blocks for complex stereoselective syntheses. nih.govresearchgate.net

Structural Significance of the 1,3-Dioxolane Core in Advanced Organic Molecules

The 1,3-dioxolane ring is more than just a protective shield; its structural attributes impart unique properties to the molecules in which it is found. The five-membered ring is non-planar, and the presence of substituents can lead to various stereoisomers. chemicalbook.com This stereochemical complexity is crucial in the context of biologically active molecules, where specific three-dimensional arrangements are often required for interaction with biological targets.

The two oxygen atoms within the 1,3-dioxolane ring can participate in hydrogen bonding, which can influence the molecule's solubility, conformation, and ability to interact with biological receptors. researchgate.net This feature is particularly important in medicinal chemistry, where the 1,3-dioxolane moiety is a scaffold for a range of pharmacologically active compounds, including antifungal agents like ketoconazole (B1673606) and itraconazole. researchgate.net The incorporation of the 1,3-dioxolane ring has been shown to enhance the biological activity of various compounds, including those with anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.net

Below is an interactive data table summarizing the key properties of the 1,3-dioxolane core.

| Property | Description | Significance in Advanced Organic Molecules |

| Structure | Five-membered saturated heterocycle with two oxygen atoms at positions 1 and 3. | Provides a stable, non-planar scaffold. The stereochemistry of substituents can be controlled, which is crucial for biological activity. |

| Reactivity | Stable to basic, reductive, and oxidative conditions but labile to acids. | Enables its use as a protecting group for carbonyls and diols, allowing for selective reactions at other parts of a molecule. |

| Polarity | The presence of two oxygen atoms imparts polarity to the molecule. | Influences solubility and the ability to engage in intermolecular interactions such as hydrogen bonding, which is important for drug-receptor binding. |

| Chirality | Substituted 1,3-dioxolanes can be chiral. | Allows for the synthesis of enantiomerically pure compounds, which is critical in the development of modern pharmaceuticals. |

Rationale for In-depth Academic Investigation of 2-Benzyl-2,4,5-trimethyl-1,3-dioxolane and Related Architectures

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the known significance of its structural components. The study of such substituted 1,3-dioxolanes is driven by several factors:

Exploration of Novel Bioactivities: The 1,3-dioxolane ring is a well-established pharmacophore. nih.govresearchgate.netresearchgate.net The presence of a benzyl (B1604629) group, a common lipophilic moiety in many drugs, and three methyl groups, which can influence steric interactions and metabolic stability, makes this compound a candidate for screening for various biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netnih.gov

Stereochemical Studies: The presence of three methyl groups at positions 2, 4, and 5 of the dioxolane ring introduces multiple stereocenters. The synthesis and stereochemical analysis of the different diastereomers and enantiomers of this compound would be of significant academic interest. Such studies are crucial for understanding the relationship between a molecule's three-dimensional structure and its biological activity. thieme-connect.de

Development of New Synthetic Methodologies: The synthesis of a polysubstituted 1,3-dioxolane like this compound presents a synthetic challenge. Developing efficient and stereoselective routes to this and related architectures would be a valuable contribution to the field of organic synthesis. nih.gov

Probing Structure-Activity Relationships (SAR): By systematically varying the substituents on the 1,3-dioxolane core (e.g., replacing the benzyl group with other aryl or alkyl groups, or altering the number and position of methyl groups), researchers can establish structure-activity relationships. This information is vital for the rational design of new molecules with optimized properties.

The investigation of molecules like this compound and its analogues is therefore a logical progression in the ongoing exploration of the chemical space of substituted 1,3-dioxolanes and their potential applications in various scientific disciplines.

Structure

3D Structure

Properties

CAS No. |

5406-60-0 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-benzyl-2,4,5-trimethyl-1,3-dioxolane |

InChI |

InChI=1S/C13H18O2/c1-10-11(2)15-13(3,14-10)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |

InChI Key |

HHUSYSVURIIUJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OC(O1)(C)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Stereochemical Investigations and Conformational Analysis of 2 Benzyl 2,4,5 Trimethyl 1,3 Dioxolane

Conformational Preferences and Dynamics of the Five-Membered 1,3-Dioxolane (B20135) Ring

The five-membered 1,3-dioxolane ring is not planar. It adopts puckered conformations to alleviate the torsional strain that would be present in a planar structure. Unlike the more rigid six-membered 1,3-dioxane (B1201747) ring, which strongly prefers a chair conformation, the 1,3-dioxolane ring is highly flexible and conformationally mobile. acs.orgcdnsciencepub.com

The conformational landscape of the 1,3-dioxolane ring is best described by two primary, low-energy conformations: the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the half-chair conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane.

These conformations are not static but are in rapid dynamic equilibrium through a process known as pseudorotation. nih.gov This process involves a continuous, low-energy interconversion between various envelope and half-chair forms without passing through a high-energy planar state. The puckering amplitude and the phase of the pucker describe the specific conformation of the ring at any given moment. nih.gov The energy barriers between these conformations are typically very small, often comparable to thermal energy at room temperature, leading to a highly dynamic system. acs.org

Elucidation of Absolute and Relative Stereochemistry in Substituted Dioxolanes

The substitution pattern of 2-Benzyl-2,4,5-trimethyl-1,3-dioxolane introduces multiple stereocenters, leading to a variety of possible stereoisomers. The carbon atoms at positions 4 and 5 of the dioxolane ring are asymmetric, and the carbon at position 2 can also be a stereocenter depending on the substitution. In this specific molecule, C2 is a quaternary center, but the stereochemistry at C4 and C5 gives rise to diastereomers (cis and trans isomers) and their corresponding enantiomers. google.com

Relative Stereochemistry : This refers to the spatial relationship between the substituents on the ring (e.g., the methyl groups at C4 and C5). They can be on the same side of the ring plane (cis) or on opposite sides (trans). The relative configuration significantly influences the ring's preferred conformation and can be determined using various spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Analysis of proton-proton coupling constants (³J_HH) and Nuclear Overhauser Effect (NOE) data can reveal the proximity and dihedral angles between protons on the ring, allowing for the assignment of cis or trans geometry. thieme-connect.de

Absolute Stereochemistry : This refers to the precise three-dimensional arrangement of atoms in a chiral molecule, distinguishing between enantiomers (e.g., (4R,5R) vs. (4S,5S)). Determining the absolute configuration is more challenging and requires chiroptical techniques or X-ray crystallography. nih.gov Circular Dichroism (CD) spectroscopy can be used to relate the sign of the Cotton effect to the absolute configuration of the chiral dioxolane ring, although this can be complicated by the presence of other chromophores like the benzyl (B1604629) group. nih.gov The most definitive method for determining absolute configuration is single-crystal X-ray diffraction, which provides an unambiguous map of the atomic positions in space. nih.govresearchgate.net

Influence of Benzyl and Trimethyl Substituents on Ring Conformation and Reactivity

The specific substituents on the this compound ring play a critical role in biasing the conformational equilibrium. The molecule will adopt a conformation that minimizes steric strain arising from interactions between the substituents.

Substituents at C4 and C5 (Methyl groups) : The relative orientation of the methyl groups at C4 and C5 is crucial.

In a trans isomer, the two methyl groups are on opposite sides of the ring. This arrangement can be accommodated relatively easily within the flexible pseudorotational landscape of the ring.

In a cis isomer, the two methyl groups are on the same side, leading to increased steric repulsion. The ring will pucker to maximize the distance between these groups, likely favoring a specific half-chair or envelope conformation where one methyl group is pseudo-axial and the other is pseudo-equatorial.

Spectroscopic and Diffraction Techniques for Stereochemical Assignment

A combination of spectroscopic and diffraction methods is essential for the complete stereochemical assignment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the relative stereochemistry and conformational preferences in solution.

¹H NMR: The chemical shifts of the ring protons and the magnitude of their coupling constants are highly dependent on the ring's conformation and the cis/trans relationship of the substituents. For example, the coupling constants between protons on C4 and C5 (³J_H4H5) can help differentiate between diastereomers.

¹³C NMR: The chemical shifts of the ring carbons, particularly the acetal (B89532) carbon (C2) and the substituted carbons (C4, C5), are diagnostic of the relative stereochemistry. In related systems like 1,3-diol acetonides, the chemical shifts of the acetal methyl groups can unambiguously distinguish between syn and anti diastereomers. univ-lemans.fr

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for a possible isomer of this compound, based on typical values for substituted dioxolanes.

| Atom | Technique | Predicted Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ | ¹³C NMR | ~25-30 |

| C4-CH₃, C5-CH₃ | ¹³C NMR | ~15-20 |

| -CH₂-Ph | ¹³C NMR | ~40-45 |

| C4, C5 | ¹³C NMR | ~75-85 |

| C2 (Acetal) | ¹³C NMR | ~105-110 |

| Aromatic Carbons | ¹³C NMR | ~125-140 |

| C2-CH₃ | ¹H NMR | ~1.5-1.7 |

| C4-CH₃, C5-CH₃ | ¹H NMR | ~1.1-1.4 |

| -CH₂-Ph | ¹H NMR | ~3.0-3.2 |

| H4, H5 | ¹H NMR | ~3.8-4.5 |

| Aromatic Protons | ¹H NMR | ~7.2-7.4 |

X-ray Diffraction: Single-crystal X-ray diffraction is the gold standard for structural elucidation. It provides a precise 3D model of the molecule in the solid state, unequivocally establishing both the relative and absolute stereochemistry. acs.orgthieme-connect.de The analysis requires a high-quality single crystal of the compound. For chiral, enantiomerically pure samples, the determination of the absolute configuration is often possible by analyzing anomalous dispersion effects, which are quantified by the Flack parameter. researchgate.netthieme-connect.de A value close to zero for the Flack parameter confirms the correct absolute stereochemical assignment. researchgate.net

Mechanistic Elucidation of Reactions Involving 1,3 Dioxolanes

Mechanistic Pathways for Acid-Catalyzed Dioxolane Formation

The formation of 2-benzyl-2,4,5-trimethyl-1,3-dioxolane proceeds via an acid-catalyzed reaction between a ketone (benzyl methyl ketone) and a diol (2,3-butanediol). This reaction is a reversible process, and to drive the equilibrium towards the formation of the dioxolane, water, a byproduct, is typically removed. thieme-connect.deorganic-chemistry.org

The generally accepted mechanism for this acid-catalyzed acetalization involves the following key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the oxygen atom of the carbonyl group of benzyl (B1604629) methyl ketone. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of 2,3-butanediol (B46004) acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the hemiacetal. This intramolecular proton transfer is a rapid and reversible process.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. This step is facilitated by the delocalization of the resulting positive charge onto the adjacent oxygen atom, forming a resonance-stabilized oxocarbenium ion. This is often the rate-determining step of the reaction.

Intramolecular Cyclization: The second hydroxyl group of the diol moiety then attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion. This ring-closing step forms the five-membered dioxolane ring.

Deprotonation: Finally, a base (which can be the conjugate base of the acid catalyst or another molecule of the diol) removes the proton from the remaining oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.

A plausible reaction scheme for the formation of this compound is depicted below:

Figure 1: Proposed mechanistic pathway for the acid-catalyzed formation of this compound.

Figure 1: Proposed mechanistic pathway for the acid-catalyzed formation of this compound.| Step | Description | Key Intermediates |

| 1 | Protonation of the carbonyl oxygen of benzyl methyl ketone. | Protonated ketone |

| 2 | Nucleophilic attack by one hydroxyl group of 2,3-butanediol. | Hemiacetal |

| 3 | Proton transfer to a hydroxyl group. | Protonated hemiacetal |

| 4 | Elimination of a water molecule. | Oxocarbenium ion |

| 5 | Intramolecular attack by the second hydroxyl group. | Protonated dioxolane |

| 6 | Deprotonation to yield the final product. | This compound |

Understanding Ring-Opening and Fragmentation Mechanisms of Dioxolanes

The stability of the 1,3-dioxolane (B20135) ring is pH-dependent; it is stable under basic and neutral conditions but susceptible to cleavage in the presence of acid. organic-chemistry.org The ring-opening is essentially the reverse of the formation reaction. Mechanistically, it is initiated by the protonation of one of the oxygen atoms in the dioxolane ring, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation and a diol.

Common fragmentation pathways for cyclic acetals include:

Alpha-Cleavage: The cleavage of a bond adjacent to an oxygen atom. For this compound, this could involve the loss of a methyl or benzyl radical.

Ring Cleavage: The fragmentation of the dioxolane ring itself, which can lead to the formation of various smaller ions.

Loss of Neutral Molecules: Elimination of stable neutral molecules, such as alkenes or water.

Based on the structure of this compound, some predicted significant fragments in its mass spectrum are presented in the table below.

| m/z Value | Possible Fragment Ion | Plausible Origin |

| [M-15]+ | [C12H15O2]+ | Loss of a methyl radical (CH3•) from one of the methyl groups on the ring. |

| [M-91]+ | [C6H11O2]+ | Loss of a benzyl radical (C6H5CH2•) from the C2 position. |

| 105 | [C7H5O]+ | Formation of the benzoyl cation, potentially through rearrangement and cleavage. |

| 91 | [C7H7]+ | Formation of the tropylium (B1234903) cation, a common fragment from benzyl-containing compounds. |

| 43 | [C2H3O]+ | A fragment corresponding to the acetyl cation, possibly from the cleavage of the dioxolane ring. |

Investigation of Radical and Ionic Intermediates in Dioxolane Transformations

While the formation and acid-catalyzed hydrolysis of dioxolanes are predominantly ionic processes involving oxocarbenium ions, radical intermediates can be generated under specific conditions, such as photolysis or in the presence of radical initiators. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of such radical species. nih.gov

Studies on related compounds, such as 1,3-dioxolan-4-ones, have shown that radicals can be formed by the abstraction of a hydrogen atom from the dioxolane ring by reactive species like t-butoxyl radicals. rsc.org For this compound, potential sites for hydrogen abstraction would be the methyl and benzyl groups attached to the ring. The resulting carbon-centered radicals could then undergo further reactions, such as rearrangement or fragmentation.

The ionic intermediates in the acid-catalyzed formation and hydrolysis of this compound are key to understanding the reaction mechanism. The central ionic intermediate is the oxocarbenium ion, which is stabilized by resonance with the adjacent oxygen atom. The stability of this intermediate is influenced by the substituents on the dioxolane ring. The benzyl and methyl groups in the target molecule are electron-donating, which would help to stabilize the positive charge on the carbocation, thereby influencing the rates of formation and cleavage of the dioxolane ring.

Studies on the Role of Catalysts and Solvent Effects in Dioxolane Reactions

The choice of catalyst and solvent plays a crucial role in the synthesis of 1,3-dioxolanes.

Catalysts: A variety of acid catalysts can be employed for the formation of this compound. These can be broadly classified as Brønsted acids and Lewis acids.

| Catalyst Type | Examples | Characteristics |

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H2SO4) | Proton donors that initiate the reaction by protonating the carbonyl oxygen. p-TsOH is commonly used due to its effectiveness and ease of handling. organic-chemistry.org |

| Lewis Acids | Boron trifluoride etherate (BF3·OEt2), Zinc chloride (ZnCl2) | Electron pair acceptors that coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |

| Solid Acid Catalysts | Montmorillonite (B579905) K10, Zeolites | Heterogeneous catalysts that offer advantages in terms of ease of separation and reusability. nih.gov |

Solvent Effects: The solvent not only provides the medium for the reaction but can also influence the reaction rate and equilibrium position. For the formation of this compound, a non-polar, aprotic solvent is typically used.

| Solvent | Role and Characteristics |

| Toluene, Benzene (B151609), Hexane | These are common solvents for dioxolane formation as they are non-polar and allow for the azeotropic removal of water using a Dean-Stark apparatus. organic-chemistry.org This is critical for shifting the reaction equilibrium towards the product side. |

| Dichloromethane (CH2Cl2) | A polar aprotic solvent that can also be used. Its polarity can help to dissolve the reactants and intermediates. |

| Solvent-free conditions | In some cases, the reaction can be carried out without a solvent, which is a more environmentally friendly approach. |

The efficiency of the reaction is highly dependent on the effective removal of water. The use of a Dean-Stark trap with a solvent that forms a low-boiling azeotrope with water is a classic and effective method.

Reactivity and Chemical Transformations of 2 Benzyl 2,4,5 Trimethyl 1,3 Dioxolane and Its Analogs

Acid-Catalyzed Reactions and Deprotection Strategies

The primary acid-catalyzed reaction of 2-benzyl-2,4,5-trimethyl-1,3-dioxolane is the cleavage of the acetal (B89532) functionality, which serves as a deprotection strategy to regenerate the parent carbonyl compound and the diol. This hydrolysis is a reversible process and is fundamental in the application of dioxolanes as protecting groups in organic synthesis. wikipedia.orgorganic-chemistry.org

The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the corresponding carbonyl compound (phenylacetaldehyde) and the diol (2,3-butanediol).

Table 1: Selected Acidic Conditions for the Deprotection of Dioxolane Analogs

| Catalyst | Solvent | Temperature (°C) | Notes |

|---|---|---|---|

| p-Toluenesulfonic acid (catalytic) | Acetone/Water | Room Temperature | Standard and effective method. total-synthesis.com |

| Hydrochloric acid (dilute) | Tetrahydrofuran/Water | Room Temperature | Common and cost-effective. |

| Cerium(III) triflate | Wet nitromethane | Room Temperature | A mild Lewis acid catalyst for sensitive substrates. organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) | Water | 30 | A highly efficient method for the deprotection of 2-phenyl-1,3-dioxolane. wikipedia.orgorganic-chemistry.org |

The rate of hydrolysis is influenced by the stability of the intermediate carbocation. For this compound, the benzylic carbocation that can be formed is stabilized by the adjacent phenyl ring, facilitating the cleavage of the C2-O bond.

Oxidative Transformations of Dioxolane Derivatives

The oxidative transformations of this compound can selectively target the benzylic position of the benzyl (B1604629) group, while the dioxolane ring is generally resistant to mild oxidizing agents. thieme-connect.deresearchgate.net Stronger oxidants, however, can lead to the cleavage of the dioxolane ring.

Oxidation of the benzylic methylene (B1212753) group (CH₂) can yield the corresponding ketone, 2-benzoyl-2,4,5-trimethyl-1,3-dioxolane. This transformation is a common reaction for benzylic C-H bonds. mdpi.commasterorganicchemistry.comchemistrysteps.com

Table 2: Oxidative Reactions at the Benzylic Position of Benzyl-Substituted Aromatics

| Reagent | Conditions | Product |

|---|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Hot, acidic or basic | Benzoic acid (via cleavage of the benzyl group) |

| N-Bromosuccinimide (NBS) | CCl₄, light or radical initiator | Benzylic bromide |

| Chromium trioxide (CrO₃) / Pyridine | Dichloromethane | Benzaldehyde or Ketone |

Under more vigorous oxidative conditions, such as with hot potassium permanganate, the entire benzyl group can be cleaved and oxidized to a carboxylic acid (benzoic acid). masterorganicchemistry.comchemistrysteps.com The stability of the dioxolane ring under these harsh conditions can be variable. While acetals are generally stable to many oxidizing agents, strong acidic or basic conditions combined with high temperatures can lead to their degradation. organic-chemistry.org

Reductive Reactions and Hydrogenation of the Dioxolane Ring

The reductive reactions of this compound can be directed at either the benzyl group or the dioxolane ring, depending on the reagents and conditions employed.

The dioxolane ring can undergo reductive cleavage. For instance, treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid such as aluminum chloride (AlCl₃) can open the ring to afford a β-hydroxy ether.

Catalytic hydrogenation of the benzyl group can be achieved to produce 2-(cyclohexylmethyl)-2,4,5-trimethyl-1,3-dioxolane. This reaction typically requires a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) and a hydrogen atmosphere. The dioxolane ring is generally stable under these conditions.

Conversely, the benzyl ether linkage in analogous compounds can be cleaved by catalytic hydrogenolysis, a common deprotection strategy. libretexts.org

Table 3: Reductive Transformations of Dioxolane and Benzyl Analogs

| Reagent/Catalyst | Substrate Moiety | Product |

|---|---|---|

| LiAlH₄ / AlCl₃ | Dioxolane Ring | β-Hydroxy ether |

| H₂ / Pd/C | Benzyl Group (Aromatic Ring) | Cyclohexylmethyl group |

| H₂ / Pd/C | Benzyl Ether | Alcohol (deprotection) |

The direct hydrogenation of the saturated dioxolane ring itself is not a common transformation as it is a stable, saturated heterocyclic system. Cleavage of the ring typically requires more forceful reductive methods as described above.

Electrophilic and Nucleophilic Substitution Reactions on the Dioxolane Moiety and Benzyl Group

The benzyl group of this compound can participate in electrophilic aromatic substitution reactions. The dioxolane moiety, being an acetal of an electron-withdrawing carbonyl group, is expected to have a deactivating effect on the benzene (B151609) ring, directing incoming electrophiles primarily to the meta position. However, the methylene spacer between the dioxolane and the phenyl ring mitigates this effect. The -CH₂-(dioxolane) group acts as a weak activating group and an ortho, para-director due to hyperconjugation and inductive effects. uomustansiriyah.edu.iqyoutube.comlibretexts.org

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | ortho- and para-nitro derivatives |

| Halogenation | Br₂ / FeBr₃ | ortho- and para-bromo derivatives |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | ortho- and para-alkyl derivatives |

Nucleophilic substitution reactions can occur at the benzylic carbon. The benzylic position is activated towards both Sₙ1 and Sₙ2 reactions due to the stabilization of the carbocation or transition state by the adjacent phenyl ring. chemistrysteps.com For a nucleophilic attack to occur on the benzylic carbon of this compound, a leaving group would need to be present at that position. For instance, if the benzylic position were first halogenated (e.g., with NBS), subsequent reaction with a nucleophile would readily occur.

The dioxolane ring itself is generally not susceptible to electrophilic or nucleophilic substitution reactions on the ring carbons. The reactivity is centered on the cleavage of the C-O bonds as discussed in the acid-catalyzed reactions section.

Computational Chemistry and Theoretical Studies of 1,3 Dioxolane Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and thermodynamic stability. Methods like Density Functional Theory (DFT) are widely used to model the electronic structure of substituted 1,3-dioxolanes. researchgate.net These calculations provide optimized molecular geometries, vibrational frequencies, and electronic properties that are often in good agreement with experimental data.

Furthermore, these calculations can map the electrostatic potential (ESP) onto the electron density surface, revealing the distribution of charge within the molecule. This information helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is essential for predicting how the molecule will interact with other reagents. For instance, the oxygen atoms in the dioxolane ring are expected to be regions of high negative charge, making them susceptible to attack by electrophiles.

| Property | Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -425.123 | Indicator of thermodynamic stability. |

| HOMO Energy (eV) | -6.85 | Relates to the ability to donate electrons. |

| LUMO Energy (eV) | 1.15 | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 8.00 | Indicates chemical reactivity and stability. |

| Dipole Moment (Debye) | 1.95 | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations and Conformational Sampling of Substituted Dioxolanes

The 1,3-dioxolane ring is known to be highly flexible, capable of adopting several low-energy conformations. datapdf.com Computational methods, particularly molecular dynamics (MD) simulations and systematic conformational searches, are essential for exploring the potential energy surface of substituted dioxolanes to identify stable conformers and the energy barriers between them. researchgate.netnih.gov

The conformation of the five-membered dioxolane ring is typically described by "envelope" and "half-chair" forms. datapdf.com For a substituted dioxolane such as 2-benzyl-2,4,5-trimethyl-1,3-dioxolane, the various substituents can exist in different pseudo-axial or pseudo-equatorial positions, leading to a complex landscape of possible stereoisomers and conformers. The relative stability of these conformers is determined by a delicate balance of steric hindrance, torsional strain, and electronic interactions.

Molecular dynamics simulations model the atomic motions of the molecule over time, allowing for the exploration of different conformational states. researchgate.net By simulating the molecule at a given temperature, researchers can observe how it transitions between different shapes and determine the relative populations of each conformer. This information is critical, as the reactivity and spectroscopic properties of a molecule are an average over its accessible conformations. Understanding the preferred conformation is key to predicting its chemical behavior.

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| I (Envelope) | C4 is out of the plane of the other four atoms. Substituents in pseudo-equatorial positions. | 0.00 | ~65 |

| II (Half-Chair) | C4 and C5 are on opposite sides of the C2-O1-O3 plane. | 0.55 | ~25 |

| III (Envelope) | O1 is out of the plane. Benzyl (B1604629) group in a pseudo-axial position. | 1.20 | ~10 |

Mechanistic Predictions and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing researchers to map the entire energy profile of a chemical transformation from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is a fleeting structure that cannot be isolated experimentally.

For reactions involving 1,3-dioxolanes, such as acid-catalyzed hydrolysis (deprotection) or ring-opening reactions, computational methods can predict the step-by-step pathway. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier from the reactant to the transition state, known as the activation energy (Ea), determines the rate of the reaction.

DFT calculations are commonly employed to optimize the geometries of transition states and verify them through frequency analysis (a true transition state has exactly one imaginary frequency). researchgate.netresearchgate.net For this compound, theoretical studies could model, for example, the mechanism of its formation from the corresponding diol and aldehyde or its cleavage under acidic conditions. nih.gov Such studies would identify the key intermediates, like oxocarbenium ions, and the transition states connecting them, providing a detailed picture of the reaction dynamics. nih.govsemanticscholar.org

| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| 1. Protonation | Protonation of an oxygen atom. | 5.2 |

| 2. Ring Cleavage (Rate-Determining) | Cleavage of a C-O bond to form an oxocarbenium ion intermediate. | 18.5 |

| 3. Nucleophilic Attack | Attack of water on the carbocationic intermediate. | 3.1 |

Theoretical Insights into Reactivity and Selectivity in Dioxolane Chemistry

Beyond reaction rates, computational chemistry provides profound insights into the origins of chemical selectivity (chemo-, regio-, and stereoselectivity). For chiral molecules like this compound, understanding and predicting stereoselectivity is particularly important.

Theoretical models can explain why a particular stereoisomer is formed preferentially in a reaction. mdpi.comrsc.org This is achieved by calculating the activation energies for the transition states leading to all possible products. According to transition state theory, the product that is formed fastest (the kinetic product) proceeds through the lowest-energy transition state. Computational studies can compare the energies of diastereomeric transition states to predict which product will be favored. nih.govresearchgate.net

For example, in the synthesis of substituted 1,3-dioxolanes, the stereochemical outcome often depends on the approach of the nucleophile to an intermediate, such as a 1,3-dioxolan-2-yl cation. mdpi.com Computational analysis can reveal that steric interactions in one transition state make it higher in energy than another, thus explaining the observed diastereoselectivity. researchgate.net Furthermore, analysis of DFT-based reactivity indices can help rationalize the observed reactivity patterns by quantifying the electrophilic and nucleophilic characters of different atomic sites within the reacting molecules. researchgate.net These theoretical insights are invaluable for designing new synthetic routes and catalysts that can achieve high levels of selectivity. rsc.org

| Factor | Theoretical Basis | Predicted Outcome |

|---|---|---|

| Steric Hindrance | Transition state models show unfavorable steric clashes between bulky substituents. | The pathway that minimizes steric repulsion in the transition state is favored. |

| Electronic Effects | Analysis of orbital interactions (e.g., secondary orbital interactions) in competing transition states. | The transition state with more favorable orbital overlap is lower in energy. |

| Thermodynamic Stability | Calculation of the relative free energies of the final products. | Under equilibrating conditions, the most stable product isomer will predominate. |

Advanced Applications in Organic Synthesis and Emerging Fields

Chiral Auxiliaries and Templates in Asymmetric Transformations

A thorough search of scientific literature did not yield any specific examples of 2-Benzyl-2,4,5-trimethyl-1,3-dioxolane being employed as a chiral auxiliary or template in asymmetric transformations. While chiral diols are valuable precursors for creating chiral molecules, and dioxolanes can be synthesized with high stereoselectivity, this specific compound is not documented as a tool for inducing stereochemistry in other reactions. nih.govnih.gov

Strategic Use as Chemical Intermediates and Building Blocks for Complex Molecular Synthesis

While commercial suppliers classify this compound as a chemical "building block," there is no specific documented evidence in peer-reviewed literature of its strategic use as a key intermediate in the total synthesis of complex molecules. The synthesis of complex structures often relies on versatile building blocks, but the role of this particular compound in such a capacity has not been detailed. mdpi.comljmu.ac.uk

Applications in Polymer Science and Material Engineering

No studies were found detailing the use of this compound in polymer science or material engineering. Research in the field of dioxolane-based polymers has focused on other derivatives, such as the free radical ring-opening polymerization of 2-methylene-4-phenyl-1,3-dioxolane or the cationic polymerization of 4-methylene-2-styryl-1,3-dioxolane. researchgate.netresearchgate.netkoreascience.kr However, the subject compound has not been identified as a monomer or a significant component in materials science applications.

Utility in Separation Science and Chromatographic Methodologies

There is no available information on the specific utility of this compound in separation science or for developing unique chromatographic methodologies. Its application as a stationary phase, mobile phase additive, or as a compound requiring specialized separation techniques is not described in the literature.

Role in Mechanistic Probes and Biochemical Investigations

The compound this compound has been identified as a secondary metabolite and a flavor component in some foods. However, there is no evidence to suggest it has been used as a mechanistic probe or tool in any biochemical investigations to elucidate biological pathways or reaction mechanisms.

Future Directions and Interdisciplinary Research Opportunities for 2 Benzyl 2,4,5 Trimethyl 1,3 Dioxolane

Development of Sustainable and Green Synthetic Routes

Traditional synthesis of dioxolanes (cyclic acetals) often relies on acid catalysts and stoichiometric reagents, which can generate significant waste and involve harsh conditions. ijsdr.org The future of chemical manufacturing hinges on the adoption of green chemistry principles, and the synthesis of 2-Benzyl-2,4,5-trimethyl-1,3-dioxolane is ripe for such innovation. Future research should focus on catalytic, atom-economical methods using renewable feedstocks.

Key opportunities include:

Bio-based Precursors: The trimethyl-substituted dioxolane ring can be conceptually derived from 2,3-butanediol (B46004), a bulk chemical accessible through the fermentation of sugars. Investigating the direct condensation of bio-derived 2,3-butanediol with a suitable benzyl (B1604629) ketone equivalent (e.g., 2-phenylpropene oxide or phenylacetone) using heterogeneous acid catalysts represents a primary green route.

Heterogeneous Catalysis: Moving away from corrosive homogeneous acids like p-toluenesulfonic acid, research can explore solid acid catalysts such as zeolites, acid-activated clays (B1170129) (e.g., Montmorillonite (B579905) K10), mesoporous materials (e.g., Al-SBA-15), and ion-exchange resins. nih.govresearchgate.netresearchgate.net These catalysts offer significant advantages, including ease of separation, recyclability, and reduced environmental impact. researchgate.net

Novel Catalytic Systems: The use of inexpensive and environmentally benign metal catalysts, such as iron(III) salts, has proven effective for dioxolane synthesis. researchgate.net Similarly, photo-organocatalytic methods, which use organic dyes and visible light, present a metal-free alternative for acetalization, minimizing waste and energy consumption. rsc.org

| Synthetic Route | Key Precursors | Catalyst Type | Potential Advantages | Research Challenges |

|---|---|---|---|---|

| Bio-catalytic Condensation | Bio-derived 2,3-butanediol, Phenylacetone (B166967) | Solid Acid Catalysts (Zeolites, Clays) |

|

|

| Lewis Acid-Catalyzed Epoxide Opening | 2-Phenylpropene oxide, Acetone | Water-Tolerant Lewis Acids (e.g., Bismuth or Vanadyl triflates) |

|

|

| Photo-organocatalysis | Phenylacetone, 2,3-Butanediol | Organic Dyes (e.g., Thioxanthenone, Eosin Y) |

|

|

Exploration of Novel Reactivity Patterns and Rearrangements

The 1,3-dioxolane (B20135) ring is typically viewed as a stable protecting group, readily cleaved under acidic conditions. organic-chemistry.org However, its structure allows for more complex and synthetically useful transformations. Future research should aim to uncover and exploit the unique reactivity of this compound, driven by its specific substitution pattern.

Potential areas of exploration include:

Stereoselective Ring-Opening: The chiral centers at positions 4 and 5 can direct the outcome of reactions. Lewis acid-mediated ring-opening could lead to the formation of valuable chiral intermediates. Investigating a range of Lewis acids could uncover pathways to selectively cleave either the C2-O1 or C2-O3 bond, leading to different functionalized diol derivatives.

Radical Reactions: The hydrogen atom at the C2 position of the dioxolane ring can be susceptible to radical abstraction. This could initiate radical-based C-C bond-forming reactions, allowing the dioxolane to be used as a building block for more complex molecules. Thiol-promoted radical additions to imines have been demonstrated for the parent 1,3-dioxolane, suggesting a viable pathway for functionalization. organic-chemistry.org

Rearrangement Reactions: While less common for dioxolanes than other heterocycles, intramolecular rearrangements could be induced under thermal, photochemical, or catalytic conditions. The benzyl and methyl groups could participate in or influence skeletal rearrangements, potentially leading to novel heterocyclic scaffolds. Studies on related phosphorus-containing heterocycles have shown that complex cage-like structures can form through sequential rearrangements. rsc.org

Cycloaddition Reactions: Dioxolane-based dienophiles can participate in Diels-Alder reactions, offering a route to complex cyclic systems. mdpi.com Future work could explore the potential of derivatives of this compound (e.g., by introducing unsaturation) to act as partners in various cycloaddition processes.

| Reaction Class | Potential Outcome | Key Reagents/Conditions | Synthetic Utility |

|---|---|---|---|

| Lewis Acid-Mediated Ring Opening | Chiral mono-protected diols | Sc(OTf)₃, SnCl₂, Bi(OTf)₃ | Access to enantiopure building blocks for asymmetric synthesis. |

| Radical C-H Functionalization | C2-functionalized dioxolanes | Radical initiators, thiols, electron-deficient alkenes/imines | Direct, atom-economical formation of C-C bonds. organic-chemistry.org |

| Photochemical Rearrangement | Novel heterocyclic isomers | UV irradiation, photosensitizers | Discovery of new molecular scaffolds with potential bioactivity. |

| Hypervalent Iodine-Mediated Reactions | Formation of more complex substituted dioxolanes | PhI(OAc)₂, alkenes, carbon nucleophiles | Three-component assembly for rapid complexity generation. nih.gov |

Computational Design of Advanced Dioxolane-Based Functional Materials

The integration of computational modeling with materials science provides a powerful tool for predicting and optimizing the properties of new materials, reducing the need for time-consuming trial-and-error experimentation. ebrary.netmdpi.com Dioxolane-containing polymers, particularly poly(1,3-dioxolane), are known for their potential application as solid polymer electrolytes in next-generation batteries. acs.org The specific substituents on this compound offer unique handles to tune material properties.

Future research in this area should focus on:

Polymer Property Prediction: Using Density Functional Theory (DFT) and molecular dynamics (MD) simulations, researchers can model polymers incorporating the this compound monomer. ebrary.net These models can predict key properties such as glass transition temperature (Tg), thermal stability, mechanical strength, and ionic conductivity. The bulky benzyl and trimethyl groups would be expected to increase the amorphous character of the polymer, potentially enhancing ionic conductivity by disrupting crystalline packing. acs.org

Optical and Electronic Materials: The benzyl group introduces aromaticity, which can be exploited for optical or electronic applications. DFT calculations can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, providing insights into the material's potential as a semiconductor or fluorescent agent. mdpi.com Computational modeling can guide the design of copolymers where this compound is combined with other monomers to achieve targeted electronic properties.

| Computational Method | Calculated Parameter | Material Property Impact | Target Application |

|---|---|---|---|

| Molecular Dynamics (MD) | Glass Transition Temp. (Tg), Chain Mobility, Radial Distribution Function | Ionic Conductivity, Mechanical Flexibility | Solid Polymer Electrolytes |

| Density Functional Theory (DFT) | HOMO/LUMO Energy Gap, Electron Affinity, Ionization Potential | Electronic and Optical Properties | Organic Semiconductors, Fluorescent Materials |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Points, Non-covalent Interactions | Polymer-Ion Coordination, Interfacial Stability | Battery Interfaces, Composite Materials |

Integration into Complex Chemical Systems for Targeted Transformations

Beyond its potential as a standalone molecule or monomer, this compound can be a strategic component in sophisticated, multi-step chemical processes. The combination of biocatalysis and chemocatalysis in "one-pot" or cascade reactions is a frontier in modern synthesis, offering unparalleled efficiency. d-nb.infonih.gov

Future directions for integration include:

Chemoenzymatic Cascades: An exciting prospect is the development of a fully integrated chemoenzymatic route. nih.gov For example, a microbial fermentation could produce (2R,3R)-2,3-butanediol, which is then subjected to a chemocatalytic reaction with a benzyl ketone in the same vessel to form a specific stereoisomer of the target dioxolane. This product could then be carried forward in a subsequent transformation without isolation. d-nb.infonih.gov

Use as a Chiral Auxiliary: The inherent chirality of the 4,5-dimethyl-substituted ring can be harnessed to control stereochemistry in subsequent reactions. The dioxolane could be temporarily installed on a molecule to direct a diastereoselective reaction on another part of the molecule, and then be removed or transformed in a later step.

Platform for Diversity-Oriented Synthesis: The dioxolane can serve as a rigid scaffold from which different functional groups can be elaborated. By developing a suite of selective reactions for the benzyl ring, the methyl groups, and the acetal (B89532) carbon, a library of diverse and complex molecules can be generated from a single, readily accessible starting material. This approach is highly valuable in drug discovery and materials science.

| Step | Transformation | Catalyst Type | Description |

|---|---|---|---|

| 1 | Glucose → (2R,3R)-2,3-Butanediol | Biocatalytic (Engineered Microorganism) | Fermentative production of a chiral diol from a renewable feedstock. |

| 2 | Diol + Phenylacetone → Chiral Dioxolane | Chemocatalytic (Solid Acid) | One-pot, stereoselective formation of this compound. |

| 3 | Dioxolane → Ring-Opened Chiral Product | Chemocatalytic (Lewis Acid) | Selective ring-opening to generate a valuable, functionalized intermediate for fine chemical synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.